n-Octyl 3,6-Di-O-(a-D-mannopyranosyl)-b-D-mannopyranoside
Description
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside (CAS 140147-36-0, C₂₆H₄₈O₁₆, MW 616.65) is a synthetic trisaccharide derivative widely utilized in glycobiology research. Its structure comprises a β-D-mannopyranoside core with α-D-mannopyranosyl residues at the 3- and 6-positions, linked to an n-octyl aglycone. This compound mimics natural oligomannose structures found in glycoproteins and glycolipids, enabling studies on carbohydrate-protein interactions, enzyme specificity (e.g., glycosyltransferases and glycosidases), and cellular recognition processes . It serves as a critical acceptor substrate for N-acetylglucosaminyltransferase-I (GnT-I), with a reported KM of 585 µM, and is instrumental in diagnosing congenital muscular dystrophies linked to glycosylation defects .
Properties
IUPAC Name |
2-[[3,5-dihydroxy-6-octoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H48O16/c1-2-3-4-5-6-7-8-37-25-22(36)23(42-26-21(35)19(33)16(30)13(10-28)40-26)17(31)14(41-25)11-38-24-20(34)18(32)15(29)12(9-27)39-24/h12-36H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQKGONXPQXZKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H48O16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Mannosidic Linkage Formation via 1-O-Alkylation
The foundational synthesis, first reported by Kaur and Hindsgaul, employs 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide under basic conditions. This step establishes the β-mannosidic linkage, a challenge due to the steric hindrance of the axial hydroxyl group. Key features include:
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Reagents : Octyl iodide, tetra-O-acetyl-mannopyranose, sodium hydride (NaH).
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Conditions : Anhydrous dimethylformamide (DMF), 0°C to room temperature, 12–24 hours.
The acetyl-protecting groups are subsequently removed via Zemplén deacetylation (NaOMe/MeOH), yielding octyl β-D-mannopyranoside.
Regioselective Glycosylation with Acetobromomannose
The second critical step involves glycosylation of the unprotected octyl β-D-mannopyranoside using acetobromomannose as the donor:
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Mechanism : Limiting acetobromomannose ensures regioselective glycosylation at the 3- and 6-positions of the mannose core.
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Catalyst : Silver triflate (AgOTf) or N-iodosuccinimide (NIS) activates the bromine leaving group.
Modern Methodologies and Optimizations
Trichloroacetimidate Donor Strategy
A refined approach by Hindsgaul et al. replaces acetobromomannose with mannosyl trichloroacetimidate donors , enhancing stereocontrol and reducing side reactions:
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Glycosylation : Unprotected octyl β-D-mannopyranoside reacts with 3,4,6-tri-O-benzyl-α-D-mannopyranosyl trichloroacetimidate under BF₃·Et₂O catalysis.
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Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups, yielding the target compound.
Intramolecular Aglycon Delivery (IAD)
Barresi and Hindsgaul developed a stereoselective method using intramolecular aglycon delivery to bypass β-mannoside formation challenges:
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Mixed Acetal Formation : A thiomannoside donor forms a mixed acetal with the octyl aglycon.
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Activation : NIS/4-methyl-di-tert-butylpyridine (4-Me-DTBP) promotes thioglycoside activation and β-linkage formation.
Catalytic and Protecting Group Innovations
Rhenium-Catalyzed Glycosylation
Recent work explores oxo-rhenium complexes (e.g., ReOCl₃(PPh₃)₂) for stereoselective glycosylation:
Temporary Protecting Groups
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Benzyl vs. Acetyl Groups : Benzyl protection (e.g., 3,4,6-tri-O-benzyl-mannose) simplifies purification but requires hydrogenolysis. Acetyl groups offer easier deprotection (Zemplén) but lower regioselectivity.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
Comparative Analysis of Methods
Applications in Glycobiology
The trisaccharide serves as:
Chemical Reactions Analysis
Reaction Conditions and Optimization
Key parameters influencing synthesis efficiency include:
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Activators : N-Iodosuccinimide (NIS) and silver triflate (AgOTf) are critical for activating the thioglycoside donor .
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Solvent : Dichloromethane (CH₂Cl₂) at 0°C, warming to room temperature .
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Base : Addition of 4-methyl-di-t-butyl pyridine (4-Me-DTBP) enhances yields by preventing acetal decomposition .
| Reaction Parameter | Value |
|---|---|
| Activator Equivalents | 5 equivalents (NIS/AgOTf) |
| Temperature | Start at 0°C, warm to RT overnight |
| Base | 5 equivalents of 4-Me-DTBP |
Stereochemical Control
The synthesis employs intramolecular aglycon delivery (IAD) to ensure stereochemical fidelity:
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β-Linkage Formation : The anomeric coupling constant (J₁,₂) in the β-mannosidic linkage is <1 Hz , confirming β-configuration via gated C NMR .
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α-Linkage Formation : Glycosylation yields α-D-mannopyranosyl linkages, validated by H NMR coupling constants (1.8–1.3 Hz ) .
β-Mannopyranoside Formation
| Parameter | Value (β-Linkage) | Value (α-Linkage) |
|---|---|---|
| H NMR (H-1) | 4.58–4.92 ppm | 5.31–5.36 ppm |
| C NMR (C-1') | 100.0–101.6 ppm | 99.6–101.2 ppm |
| Coupling Constant (J₁,₂) | <1 Hz | >170 Hz |
Trisaccharide Formation
| Parameter | β-Trisaccharide | α-Trisaccharide |
|---|---|---|
| H NMR (H-1) | 4.68–4.89 ppm | 5.27–5.34 ppm |
| C NMR (C-1') | 100.0–101.0 ppm | 100.3–101.1 ppm |
| Yield | 69% (2 steps) | Not reported |
Limitations and Challenges
Scientific Research Applications
Biochemical Assays
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside serves as an acceptor substrate for the enzyme N-acetylglucosaminyltransferase-1. This enzyme is crucial for the biosynthesis of glycoproteins and glycolipids, which play significant roles in cell signaling and recognition processes .
Case Study: N-acetylglucosaminyltransferase-1 Activity Assay
- Objective: To assess the enzymatic activity of N-acetylglucosaminyltransferase-1 using n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside as an acceptor.
- Methodology: The assay involves incubating the enzyme with the glycoside and measuring the transfer of N-acetylglucosamine to the substrate.
- Findings: The compound demonstrated effective substrate characteristics, enabling precise measurement of enzymatic activity.
Glycobiology Studies
The compound is utilized in glycobiology to study the interactions between carbohydrates and proteins. Its structure allows researchers to explore how glycosylation affects protein function and stability.
Case Study: Protein-Glycan Interactions
- Objective: Investigate how glycosylation impacts protein folding and stability.
- Methodology: Use n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside to modify proteins in vitro.
- Findings: Altered glycosylation patterns resulted in significant changes in protein stability and activity, highlighting the importance of carbohydrate structures in biological systems.
Drug Delivery Systems
Due to its amphiphilic nature, n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is being explored as a component in drug delivery systems. Its ability to form micelles can enhance the solubility and bioavailability of hydrophobic drugs.
Case Study: Micellar Drug Delivery
- Objective: Assess the efficacy of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside in delivering hydrophobic drugs.
- Methodology: Formulate micelles using the compound and load them with a model hydrophobic drug.
- Findings: The micelles significantly improved drug solubility and cellular uptake compared to conventional formulations.
Antimicrobial Activity
Research indicates that glycosides can exhibit antimicrobial properties. Studies are ongoing to evaluate the effectiveness of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside against various pathogens.
Case Study: Antimicrobial Efficacy Testing
- Objective: Test the antimicrobial activity of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside against bacterial strains.
- Methodology: Conduct disk diffusion assays with different concentrations of the compound.
- Findings: Preliminary results suggest notable inhibition zones against specific bacterial strains, indicating potential as a natural antimicrobial agent.
Mechanism of Action
The mechanism of action of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside involves its interaction with specific enzymes and proteins involved in carbohydrate metabolism. The compound acts as a substrate or inhibitor for glycosidases and glycosyltransferases, influencing the synthesis and degradation of glycans. This interaction can modulate various biological pathways, including cell signaling and immune response.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Physicochemical Properties
Table 2: Enzymatic Parameters
| Compound | Enzyme | KM (µM) | Vmax |
|---|---|---|---|
| n-Octyl 3,6-di-O-mannoside | GnT-I | 585 | 0.12 nmol/min |
| 4-Nitrophenyl mannopyranoside | α-Mannosidase | 220 | 8.4 µmol/min |
Biological Activity
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is a complex glycoside that has garnered attention in biochemical research due to its unique structural properties and potential biological activities. This compound features a hydrophobic octyl group linked to two α-D-mannopyranosyl units and a β-D-mannopyranoside core, making it relevant in various biological interactions, particularly in the realm of glycosylation processes.
Chemical Structure and Properties
- Molecular Formula : C26H48O16
- Molecular Weight : 616.65 g/mol
- Structural Features :
- Contains two α-D-mannopyranosyl units.
- The hydrophobic octyl group enhances membrane permeability and interaction with lipid environments.
Enzymatic Interactions
- N-Acetylglucosaminyltransferase-1 (GnT-1) Activity :
- Mannosyltransferase Activity :
Lectin Binding
Due to its mannoside structure, n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside can interact with various lectins—proteins that specifically bind carbohydrates. Such interactions are critical in processes like cell-cell recognition and pathogen recognition:
- Specificity : The dual mannose units enhance binding affinity to certain lectins compared to other glycosides lacking such structures .
- Case Study : Research on concanavalin A (a well-known lectin) demonstrated that binding occurs through specific carbohydrate epitopes, indicating the potential for this compound to modulate lectin-mediated biological activities .
Applications in Research
n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside is utilized in various experimental contexts:
- Drug Delivery Systems : Its amphiphilic nature allows it to be explored as a carrier for drug delivery, particularly in targeting cells that express specific lectins .
- Biochemical Assays : The compound serves as a substrate in assays designed to study glycosyltransferase activities, providing insights into enzyme mechanisms and substrate specificity .
Summary of Research Findings
| Study Focus | Findings |
|---|---|
| Enzymatic Activity | Acts as an acceptor for GnT-1; influences glycoprotein biosynthesis |
| Lectin Binding | Enhanced interaction with lectins due to structural features; potential implications in cell signaling |
| Drug Delivery Potential | Investigated for use in targeted drug delivery systems |
Q & A
Q. What is the structural significance of n-Octyl 3,6-Di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside in glycobiology studies?
This compound is a synthetic trisaccharide featuring a central β-D-mannopyranoside core with α-D-mannopyranosyl residues at the 3- and 6-positions, linked to an n-octyl aglycone. Its structure mimics natural oligomannose motifs found in N-linked glycoproteins, making it a critical tool for probing mannose-specific lectin interactions and glycosylation pathways . The n-octyl chain enhances solubility in aqueous buffers while maintaining micelle-forming properties, useful in membrane protein studies .
Q. How is this compound synthesized, and what purification methods ensure structural fidelity?
Synthesis involves sequential glycosylation steps using protected mannose derivatives. For example, benzyl or acetyl groups protect hydroxyl positions during coupling, followed by deprotection via hydrogenolysis or hydrolysis. Key intermediates (e.g., methyl 3,4,6-tri-O-benzyl-α-D-mannopyranoside) are coupled with activated donors like thioglycosides under N-iodosuccinimide (NIS) and silver triflate catalysis . Purification employs silica chromatography and reverse-phase C18 cartridges, with final characterization via ESI-MS and NMR to confirm regiochemistry and anomeric configuration .
Q. What experimental systems are appropriate for studying its interactions with lectins?
Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are primary methods. SPR measures real-time binding kinetics (e.g., kon/koff) to immobilized lectins like concanavalin A (ConA), while ITC quantifies thermodynamic parameters (ΔH, ΔS) . Competition assays using methyl α-D-mannopyranoside as a monosaccharide control help validate specificity .
Advanced Research Questions
Q. How does the multivalency of this compound enhance lectin binding affinity, and how can this be quantified?
The 3,6-branched mannose residues create a multivalent display, enabling simultaneous engagement with multiple lectin subunits. Thermodynamic studies show that binding to ConA yields a ΔH of -14.4 kcal/mol, 60-fold stronger than monosaccharides, due to cooperative interactions across extended binding sites . To quantify multivalency, compare stoichiometry (n) and binding constants (Ka) via ITC or SPR with monovalent analogs (e.g., methyl α-D-mannopyranoside) .
Q. How to resolve contradictions in binding data between synthetic analogs and natural glycans?
Discrepancies often arise from differences in spatial presentation or flexibility. For instance, synthetic trimannosides may show higher affinity than natural N-linked glycans due to restricted conformational freedom. Address this by:
Q. What advanced techniques elucidate its role in glycosylation pathway studies?
Stable isotope labeling (e.g., ¹³C at C6 of mannose) allows tracking metabolic incorporation into glycoproteins via LC-MS/MS . Enzymatic assays with α-mannosidases or glycosyltransferases (e.g., GnT-I) can assess its inhibitory/activatory effects using fluorogenic substrates (e.g., 4-methylumbelliferyl mannosides) . Cryo-EM may visualize its interaction with ER chaperones like calnexin .
Q. How to optimize experimental design for comparative studies with derivatives (e.g., acetylated or benzylated analogs)?
- Synthetic Strategy : Introduce functional groups (e.g., propargyl or allyl) for click chemistry-based conjugation .
- Binding Assays : Use SPR with normalized immobilization levels to compare Ka values. For example, benzylated derivatives may show reduced affinity due to steric hindrance .
- Thermodynamic Profiling : Compare ΔH/ΔS ratios to dissect enthalpic (hydrogen bonding) vs. entropic (flexibility) contributions .
Q. What methodological challenges arise in structural analysis, and how are they addressed?
Anomeric configuration and regiochemistry require high-resolution ¹H/¹³C NMR (e.g., NOESY for spatial proximity) and ESI-MS/MS for fragmentation patterns . For crystallography, co-crystallization with lectins (e.g., ConA) at low pH (4.5–5.5) enhances crystal formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
